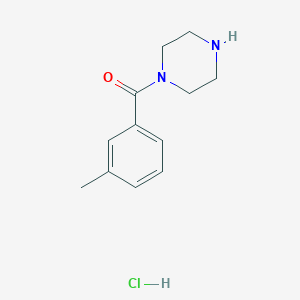

Piperazin-1-yl-m-tolyl-methanone hydrochloride

Description

Properties

IUPAC Name |

(3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHPDTVFZNYJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375165 | |

| Record name | Piperazin-1-yl-m-tolyl-methanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100940-01-0 | |

| Record name | Methanone, (3-methylphenyl)-1-piperazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100940-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-1-yl-m-tolyl-methanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100940-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Piperazin-1-yl-m-tolyl-methanone Hydrochloride

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes structural dynamics, synthetic rigor, and functional applications in medicinal chemistry.

Structural Dynamics, Synthetic Methodology, and Pharmacophoric Utility

Executive Summary

Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS 100940-01-0) serves as a critical "privileged scaffold" in the design of central nervous system (CNS) agents. Structurally, it functions as a semi-rigid linker system, connecting a lipophilic aromatic domain (m-tolyl) with a polar, ionizable basic center (piperazine). This specific topology is essential for ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (

This guide details the physicochemical characterization, optimized synthetic pathways, and analytical signatures required for the precise utilization of this compound in drug discovery campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[5][6]

-

IUPAC Name: (3-Methylphenyl)(piperazin-1-yl)methanone hydrochloride[1]

-

Alternative Names: 1-(3-Methylbenzoyl)piperazine HCl; m-Toluoylpiperazine hydrochloride

-

CAS Number: 100940-01-0 (HCl salt); 111752-26-2 (Free base)

-

Molecular Formula:

[1]

Structural Topology

The molecule features a meta-substituted benzene ring linked to a piperazine chair via a carbonyl bridge. The meta-methyl group introduces asymmetry and steric bulk that often enhances selectivity compared to para-substituted analogs by restricting rotation within the receptor pocket.

Figure 1: Structural topology highlighting the functional domains of Piperazin-1-yl-m-tolyl-methanone HCl.

Physicochemical Properties

Understanding the solid-state and solution-phase behavior is critical for formulation and assay development.

| Property | Value / Characteristic | Relevance in R&D |

| Appearance | White to off-white crystalline solid | Indicator of purity; yellowing suggests oxidation. |

| Melting Point | 228 – 230 °C | High thermal stability suitable for high-throughput screening libraries. |

| Solubility | Water (Moderate), DMSO (>10 mg/mL), Methanol (High) | Compatible with standard biological assay buffers after DMSO stock dilution. |

| pKa (Calc.) | ~8.5 (Piperazine | Predominantly ionized at physiological pH (7.4), ensuring solubility and receptor affinity. |

| LogP | ~1.1 (Free base) | Moderate lipophilicity; optimal for blood-brain barrier (BBB) penetration models. |

Synthetic Methodology (High-Fidelity Protocol)

While direct acylation of piperazine is possible, it often yields bis-acylated byproducts (

Reaction Scheme

The synthesis proceeds via the acylation of N-Boc-piperazine followed by acid-mediated deprotection.

Figure 2: Step-wise synthetic workflow for high-purity production.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Piperazin-1-yl-m-tolyl-methanone HCl.

Step 1: Acylation

-

Dissolution: In a 250 mL round-bottom flask, dissolve N-Boc-piperazine (1.0 eq, 20.8 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

-

Base Addition: Add Triethylamine (

, 1.2 eq) and cool the solution to 0°C under nitrogen atmosphere. -

Acylation: Dropwise add 3-methylbenzoyl chloride (1.0 eq, 20.8 mmol) dissolved in 10 mL DCM over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Workup: Wash with water (

mL), saturated

Step 2: Deprotection & Salt Formation

-

Solubilization: Dissolve the crude intermediate in minimal Ethyl Acetate (20 mL).

-

Acidolysis: Add 4M HCl in Dioxane (10 eq) or bubble dry HCl gas into the solution at 0°C.

-

Precipitation: Stir at RT for 2 hours. The product will precipitate as a white solid.[4]

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (

mL) to remove non-polar impurities. -

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Validation Criteria:

-

Yield: >85%

-

Purity (HPLC): >98%

Analytical Characterization

NMR Spectroscopy (Rotamerism)

A defining feature of benzoyl-piperazines in NMR is restricted rotation around the amide bond (

-

NMR (400 MHz, DMSO-

-

9.40 (br s, 2H,

- 7.15 – 7.35 (m, 4H, Ar-H) – Aromatic signals (m-tolyl pattern).

-

3.40 – 3.80 (br m, 8H, Piperazine

-

2.34 (s, 3H,

-

9.40 (br s, 2H,

-

Mechanistic Note: Variable Temperature (VT) NMR at >60°C will cause the piperazine multiplets to coalesce into distinct triplets, confirming the dynamic amide equilibrium [1].

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)[5]

-

Observed Ion:

at m/z 205.13 (Free base mass + proton). -

Fragmentation: Loss of the piperazine ring or cleavage of the carbonyl is common in MS/MS experiments.

Applications in Drug Discovery[9][10][11][12]

Scaffold Utility

This compound is a versatile building block for "Fragment-Based Drug Design" (FBDD). The secondary amine allows for further diversification via:

-

Reductive Amination: To generate N-alkylated derivatives (e.g., for Sigma receptor ligands).

-

Sulfonylation: To create sulfonamide-based GPCR modulators.

-

Urea Formation: Reacting with isocyanates to form TRPV1 antagonists.

Biological Relevance

The m-toluoyl-piperazine motif mimics the pharmacophore of several psychoactive drugs. It is structurally related to Tolpiprazole (anxiolytic) and serves as a core fragment for investigating Monoacylglycerol Lipase (MAGL) inhibitors [2].

References

-

RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. Link

-

National Institutes of Health (PMC). (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

PubChem. (2025).[8][9] this compound Compound Summary. National Library of Medicine. Link

-

Fluorochem. (2024). Product Specification: this compound.[10] Fluorochem Ltd. Link

Sources

- 1. This compound | C12H17ClN2O | CID 2760447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (R)-1-Benzoyl-3-methylpiperazine hydrochloride | CAS 474010-60-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. piperazin-1-yl(p-tolyl)methanone;CAS No.:111752-26-2 [chemshuttle.com]

- 5. researchgate.net [researchgate.net]

- 6. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 1-(3-methanesulfonylbenzoyl)piperazine hydrochloride (C12H16N2O3S) [pubchemlite.lcsb.uni.lu]

- 9. 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS: 100940-01-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Piperazin-1-yl-m-tolyl-methanone hydrochloride, a versatile piperazine derivative with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential mechanism of action, and applications, offering a valuable resource for researchers in the field.

Compound Identity and Physicochemical Properties

This compound is a solid organic compound.[1] Its chemical structure consists of a piperazine ring acylated with a m-toluoyl group, and it is supplied as a hydrochloride salt.[2]

| Property | Value | Source |

| CAS Number | 100940-01-0 | [2] |

| Molecular Formula | C12H17ClN2O | [2] |

| Molecular Weight | 240.73 g/mol | [2] |

| IUPAC Name | (3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | [2] |

| Melting Point | 228 to 230°C | [1] |

| State | Solid | [1] |

| Purity | Typically ≥98.0% | [1] |

Synonyms: 1-(3-methylbenzoyl)piperazine hydrochloride, (3-methylphenyl)-piperazin-1-ylmethanone hydrochloride.[2]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main steps: the acylation reaction followed by the formation of the hydrochloride salt. To ensure monosubstitution on the piperazine ring, it is crucial to use a large excess of piperazine or to employ a protecting group strategy.

Sources

The 3-Methylbenzoylpiperazine Scaffold: Synthesis, Stability, and Medicinal Utility

The following technical guide details the chemical identity, synthesis, and medicinal utility of Piperazin-1-yl-m-tolyl-methanone hydrochloride . This document is structured to serve as a reference for drug discovery professionals utilizing this scaffold as a pharmacophore building block.

Executive Summary & Compound Identity

This compound (also known as 1-(3-methylbenzoyl)piperazine HCl) is a versatile heterocyclic building block used extensively in medicinal chemistry.[1][2][3] It serves as a "privileged structure" fragment, providing a rigid piperazine linker capped with a lipophilic meta-tolyl moiety via a stable amide bond.

This scaffold is critical in the synthesis of GPCR ligands (dopamine and serotonin modulators), enzyme inhibitors (e.g., MAGL, ALK, Tyrosinase), and ion channel blockers . Its value lies in the free secondary amine (

Chemical Profile

| Property | Specification |

| IUPAC Name | (3-Methylphenyl)(piperazin-1-yl)methanone hydrochloride |

| CAS Number | 100940-01-0 (HCl salt); 5321-48-2 (Free base/Benzyl analog confusion*) |

| Formula | |

| M.W. | 240.73 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar ether/hexane |

| Melting Point | 228–230 °C |

Critical Note on CAS: Researchers often confuse this compound with 1-(3-methylbenzyl)piperazine (CAS 5321-48-2). The distinction is the carbonyl group (methanone vs. methylene ). The methanone (amide) is less basic and metabolically distinct from the benzylamine.

Synthesis & Process Chemistry

The primary challenge in synthesizing this scaffold is selectivity .[4] Piperazine is a symmetric diamine; reacting it with 3-methylbenzoyl chloride often leads to the unwanted symmetric bis-amide (

Optimized Protocol: pH-Controlled Schotten-Baumann

To maximize the yield of the mono-protected product, we utilize a kinetic control strategy involving excess piperazine or pH modulation.

Reagents

-

Substrate: Piperazine (anhydrous) - 3.0 equivalents

-

Reagent: 3-Methylbenzoyl chloride - 1.0 equivalent

-

Solvent: Dichloromethane (DCM) / Water (biphasic)

-

Acid Scavenger: None (Excess piperazine acts as the base) or controlled NaOH.

Step-by-Step Methodology

-

Dissolution: Dissolve piperazine (3.0 eq) in DCM. Cool to 0°C.

-

Controlled Addition: Add 3-methylbenzoyl chloride (1.0 eq) diluted in DCM dropwise over 60 minutes.

-

Causality: Slow addition ensures the concentration of the acylating agent remains low relative to the free diamine, statistically favoring mono-acylation.

-

-

Quench & Extraction:

-

Add water to dissolve piperazine hydrochloride salts.

-

Crucial Step: Acidify the aqueous layer to pH 2-3 with dilute HCl. The desired mono-amide and unreacted piperazine remain in the aqueous phase (protonated). The bis-amide (non-basic) remains in the organic phase.

-

Separate phases. Discard the organic layer (removes bis-impurity).

-

-

Basification & Isolation:

-

Basify the aqueous phase to pH >12 using NaOH.

-

Extract with DCM. The mono-amide is now neutral and extracts; excess piperazine remains largely in the water (due to high polarity) or is removed via evaporation/sublimation.

-

-

Salt Formation: Treat the organic extract with ethereal HCl to precipitate This compound as a white solid.

Caption: Selective synthesis workflow distinguishing mono-acylation from bis-acylation by exploiting basicity differences.

Medicinal Chemistry Applications

The 3-methylbenzoylpiperazine moiety functions as a versatile "linker-cap" combination. The amide bond reduces the basicity of the

Pharmacophore Integration Strategies

-

N-Alkylation (GPCR Ligands):

-

The free amine reacts with alkyl halides (e.g., chloroethyl chains) to attach receptor-binding motifs (indoles, quinolinones).

-

Application: Used in designing mixed affinity D2/5-HT2A ligands where the m-tolyl group occupies a hydrophobic pocket.

-

-

Reductive Amination:

-

Reaction with aldehydes followed by

reduction. -

Application: Synthesis of Tyrosinase Inhibitors (e.g., Kojic acid derivatives) where the piperazine acts as a spacer.

-

-

Urea/Carbamate Formation:

-

Reaction with isocyanates or chloroformates.[5]

-

Application:MAGL Inhibitors (Monoacylglycerol lipase), where the piperazine urea creates a rigid transition-state mimic.

-

Case Study: ALK Inhibitors

In the development of 18β-glycyrrhetinic acid derivatives, this scaffold was used to improve solubility and target affinity. The m-tolyl group provided necessary lipophilic interactions, while the piperazine nitrogen allowed for salt formation, significantly improving the bioavailability of the triterpenoid core [1].

Caption: Divergent synthetic utility of the scaffold in generating distinct pharmacological classes.

Analytical Validation

To ensure the integrity of the scaffold before further derivatization, the following analytical signals must be confirmed.

-

NMR (DMSO-

-

9.0–9.5 ppm (br s, 2H): Ammonium protons (

- 7.1–7.4 ppm (m, 4H): Aromatic protons (m-tolyl pattern).

- 3.6–3.8 ppm (br m, 4H): Piperazine protons adjacent to Amide.

- 3.0–3.2 ppm (br m, 4H): Piperazine protons adjacent to Ammonium.

- 2.35 ppm (s, 3H): Methyl group on the aromatic ring.

-

9.0–9.5 ppm (br s, 2H): Ammonium protons (

-

IR Spectroscopy:

-

Strong band at ~1630

( -

Broad band at 2800–3000

(Amine salt).

-

-

Mass Spectrometry (ESI+):

-

Major peak at

205.1

-

References

-

Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors. Source: Royal Society of Chemistry (RSC Advances) [Link]

-

Study on the synthesis and biological activity of kojic acid–piperazine derivatives. Source: National Institutes of Health (PMC) [Link]

-

This compound Compound Summary. Source: PubChem [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: National Institutes of Health (PMC) [Link]

Sources

- 1. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 2. guidechem.com [guidechem.com]

- 3. CA2630468A1 - Medicinal drug - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Protocol: A Technical Guide to a Privileged Scaffold

Topic: Discovery and History of Piperazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as rightfully as piperazine. A six-membered ring containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane), piperazine has evolved from a failed gout remedy in the 19th century to a cornerstone of modern neuropsychiatry and oncology.

This guide analyzes the technical evolution of piperazine derivatives. It dissects the causality behind its pharmacological shifts—from inducing flaccid paralysis in nematodes to modulating dopamine receptors in the human brain—and provides a validated synthetic protocol for generating N-substituted piperazine libraries.

Part 1: The Historical Phylogeny (1853–Present)

The history of piperazine is a case study in drug repurposing, driven by the tension between in vitro promise and in vivo reality.

The False Start: The Uric Acid Solvent (1853–1910)

Piperazine was first characterized by Cloez in 1853 , named for its chemical similarity to piperidine (derived from Piper nigrum).

-

The Hypothesis: Early chemists observed that piperazine urate (the salt formed with uric acid) was highly water-soluble—far more so than lithium urate.[1] This led to the hypothesis that oral piperazine could dissolve gouty tophi (uric acid crystals) in patients.

-

The Failure: By the early 20th century, clinical data revealed a critical pharmacokinetic flaw. While effective in a test tube, piperazine was largely excreted unchanged or metabolized too rapidly to achieve the necessary concentration in the synovial fluid to dissolve crystals at physiological pH. It was abandoned as a gout treatment.

The Resurrection: The Anthelmintic Breakthrough (1953)

The scaffold lay dormant until the early 1950s, when researchers re-evaluated it for parasitic infections.

-

The Pivot: In 1953 , piperazine was introduced as a highly effective anthelmintic (anti-worm) agent.[2][3]

-

Mechanism: Unlike the "solvent" theory, this application relied on specific receptor binding. Piperazine acts as a GABA receptor agonist in nematodes.[4]

-

Clinical Outcome: It caused flaccid paralysis in Ascaris lumbricoides and Enterobius vermicularis, allowing the host's peristalsis to expel the living, immobilized worms.[5] This remains a textbook example of selective toxicity: vertebrates use GABA centrally (CNS), while nematodes use it peripherally (neuromuscular junction), protecting the human host from paralysis.

The Golden Age: CNS and Oncology (1960s–Present)

The introduction of the phenothiazine antipsychotics marked the transition of piperazine from a simple ring to a complex linker.

-

Antipsychotics: Substituting the aliphatic tail of chlorpromazine with a piperazine ring (e.g., Prochlorperazine , Fluphenazine ) dramatically increased potency and altered the side-effect profile (increasing extrapyramidal symptoms while reducing sedation).

-

Antihistamines: The benzhydryl piperazines (e.g., Cyclizine , Hydroxyzine , and its metabolite Cetirizine ) became standard H1-antagonists.

-

Oncology: In the 21st century, the piperazine ring serves as a critical solubility-enhancing linker in kinase inhibitors like Imatinib (Gleevec), allowing the drug to fit into the ATP-binding pocket of the BCR-ABL tyrosine kinase.

Part 2: Pharmacological Mechanisms

The GABAergic Switch (Anthelmintic)

The selectivity of piperazine for helminths over humans is a function of receptor location and isoform.

-

Target: GABA-gated chloride channels on nematode muscle cell membranes.

-

Action: Agonism opens the Cl⁻ channels.

-

Result: Hyperpolarization of the muscle membrane potential.

-

Phenotype: Flaccid paralysis (contrast with spastic paralysis caused by cholinergic agonists like pyrantel).

The Dopaminergic Modulation (Antipsychotic)

In the CNS, the piperazine ring often acts as a rigid spacer that positions pharmacophores to interact with G-protein coupled receptors (GPCRs).

-

D2 Receptor Blockade: In typical antipsychotics (e.g., Trifluoperazine), the N4-nitrogen of the piperazine ring is often protonated at physiological pH, forming an ionic bond with the aspartate residue (Asp-114) in the D2 receptor binding pocket.

Visualization of Signaling Pathways

Caption: Divergent pharmacological pathways of piperazine derivatives in nematodes vs. humans.

Part 3: Experimental Protocol (Synthesis)

Validated Protocol: Synthesis of N-Monoalkylated Piperazines

Objective: To synthesize a monosubstituted piperazine derivative while avoiding the formation of the N,N'-disubstituted byproduct. Challenge: Piperazine has two equivalent secondary amines. Direct alkylation often leads to a mixture of mono- and di-alkylated products. Solution: The "Boc-Protection Strategy" is the industry standard for high-yield library generation.

Reagents & Materials

-

Piperazine (anhydrous)[3]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Alkyl Halide (R-X)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology

Step 1: Mono-protection (Desymmetrization)

-

Dissolve piperazine (10.0 mmol, 1.0 eq) in DCM (50 mL).

-

Add a solution of Boc₂O (2.0 mmol, 0.2 eq) in DCM dropwise over 1 hour at 0°C.

-

Note: Using a large excess of piperazine relative to Boc₂O statistically favors the mono-Boc product.

-

-

Warm to room temperature and stir for 12 hours.

-

Workup: Wash with water. The unreacted piperazine remains in the aqueous phase. The N-Boc-piperazine partitions into the organic phase.

-

Dry organic layer (MgSO₄) and concentrate.

-

Checkpoint: Verify Mono-Boc formation via TLC (ninhydrin stain) or NMR.

-

Step 2: N-Alkylation

-

Dissolve N-Boc-piperazine (1.0 eq) in DMF or Acetonitrile.

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) as a base.

-

Add Alkyl Halide (1.1 eq).

-

Stir at 60°C for 4–12 hours.

-

Workup: Dilute with Ethyl Acetate, wash with brine (3x) to remove DMF. Concentrate to yield N-Alkyl-N'-Boc-piperazine.

Step 3: Deprotection

-

Dissolve the intermediate in DCM (10 mL).

-

Add TFA (2 mL) slowly at 0°C.

-

Stir at room temperature for 2 hours.

-

Observation: Evolution of CO₂ gas indicates deprotection.

-

-

Neutralization: Quench with saturated aqueous NaHCO₃ until pH > 8.

-

Extract with DCM, dry, and concentrate.

-

Result: Pure N-monoalkylated piperazine.

-

Synthetic Workflow Diagram

Caption: Step-wise synthetic route for generating N-monoalkylated piperazine derivatives.

Part 4: Comparative Data Analysis

Table 1: Evolution of Piperazine Therapeutics

| Era | Primary Indication | Key Compound | Mechanism of Action | Status |

| 1890s | Gout (Uric Acid Solvent) | Piperazine (Free base) | Chemical solvent (failed in vivo) | Obsolete |

| 1950s | Anthelmintic | Piperazine Citrate | GABA Agonist (Cl⁻ influx) | WHO Essential Med |

| 1950s | Antihistamine | Cyclizine | H1 Receptor Antagonist | Active |

| 1960s | Antipsychotic | Fluphenazine | D2 Receptor Antagonist | Active |

| 2000s | Oncology (CML) | Imatinib | Tyrosine Kinase Inhibitor (BCR-ABL) | Blockbuster |

| 2010s | Antidepressant | Vortioxetine | SERT Inhibitor + 5-HT Modulator | Active |

References

-

Cloez, S. (1853). Recherches sur les alcamines. Comptes Rendus de l'Académie des Sciences.

-

Standen, O. D. (1953). Experimental chemotherapy of oxyuriasis. British Medical Journal.

-

Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology.

-

Capuano, B., et al. (2002). The synthesis and preliminary pharmacological evaluation of a series of substituted 4-phenylpiperazine-1-methanones as potential atypical antipsychotics. Australian Journal of Chemistry.

-

Chaudhary, P., et al. (2006). Piperazine: A privileged scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry.

-

World Health Organization. (2023). WHO Model List of Essential Medicines.

Sources

- 1. zenodo.org [zenodo.org]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Gout and Pseudogout Treatment & Management: Approach Considerations, Treatment of Acute Attacks, Treatment of Chronic Gout [emedicine.medscape.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. rimed.org [rimed.org]

A Predictive Pharmacological Profile of Piperazin-1-yl-m-tolyl-methanone hydrochloride: A Technical Guide for Novel Compound Assessment

Abstract: This technical guide presents a predictive pharmacological profile of the novel chemical entity, Piperazin-1-yl-m-tolyl-methanone hydrochloride. Due to the limited publicly available data on this specific compound, this document leverages a structure-activity relationship (SAR) analysis of its core moieties—the arylpiperazine scaffold and the m-tolyl-methanone group—to hypothesize its likely biological targets and physiological effects. Furthermore, a comprehensive, field-proven workflow is detailed for the systematic in vitro and in vivo characterization of this and other novel psychoactive compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of new chemical entities.

Introduction and Rationale

This compound is a novel compound with basic chemical and physical properties cataloged in databases like PubChem (CID 2760447) but lacks a substantive body of published pharmacological research. The imperative for predictive toxicology and pharmacology has grown, driven by the need for early identification of potential therapeutic candidates and the reduction of late-stage attrition in drug development.[1][2] Computational and predictive models, based on structural similarities to well-characterized agents, provide a crucial first step in navigating the research and development pipeline.[1][3]

This guide is built on the well-established principle that the arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in centrally active agents targeting aminergic G protein-coupled receptors (GPCRs).[4] Compounds of this class are known to modulate neurotransmitter systems, including serotonin, dopamine, and norepinephrine, making them relevant for treating a range of psychiatric disorders such as depression, anxiety, and schizophrenia.[4]

Our objective is to construct a plausible, data-inferred pharmacological profile for this molecule and to provide a robust, self-validating experimental framework to systematically confirm or refute these predictions.

Structural Analysis and Predicted Biological Activity

The structure of this compound comprises three key components:

-

1-Arylpiperazine Core: This is the primary pharmacophore. Arylpiperazines are known ligands for a variety of biogenic amine receptors.[4] Specifically, they often exhibit affinity for serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A) and dopamine (D2) receptors.[5][6] The ratio of affinity for these receptors often determines the ultimate clinical effect, such as antidepressant, anxiolytic, or atypical antipsychotic actions.[5]

-

m-Tolyl Group: The methyl substitution on the phenyl ring at the meta position will influence the steric and electronic properties of the molecule, affecting its binding affinity and selectivity for various receptors.

-

Methanone Linker: This carbonyl group provides a rigid link between the piperazine and tolyl moieties and can participate in hydrogen bonding within receptor binding pockets.

Based on these structural features, we hypothesize that this compound is likely to be a psychoactive compound with a primary mechanism of action centered on the modulation of serotonergic and/or dopaminergic neurotransmission. A similar compound, piperazin-1-yl(p-tolyl)methanone, is noted as a building block for serotonin receptor modulators and antipsychotic agents.[7]

Predicted Receptor Binding Profile

The following table outlines a hypothetical binding profile based on common activities of arylpiperazines. The Ki values are predictive estimates and require experimental validation.

| Receptor Target | Predicted Affinity (Ki, nM) | Predicted Functional Activity | Rationale |

| 5-HT1A Receptor | 10 - 100 | Partial Agonist | A common target for anxiolytic and antidepressant arylpiperazines.[6] |

| 5-HT2A Receptor | 20 - 200 | Antagonist | Antagonism at this receptor is a hallmark of atypical antipsychotics.[5] |

| Dopamine D2 Receptor | 50 - 500 | Antagonist / Partial Agonist | D2 receptor blockade is central to antipsychotic efficacy.[4] |

| Serotonin Transporter (SERT) | >1000 | Weak Inhibitor | Less likely to be a primary target compared to direct receptor interaction. |

| Norepinephrine Transporter (NET) | >1000 | Weak Inhibitor | Common secondary target for some psychoactive arylpiperazines.[2] |

| α1-Adrenergic Receptor | 50 - 300 | Antagonist | Often associated with side effects like orthostatic hypotension.[5] |

A Comprehensive Workflow for Pharmacological Characterization

To validate the predicted profile, a multi-tiered experimental approach is essential. This workflow is designed to move from broad, high-throughput screening to more specific functional and behavioral assays, ensuring a thorough and self-validating characterization process.

Phase 1: In Vitro Receptor Profiling

Objective: To empirically determine the binding affinity and functional activity of the compound at key central nervous system (CNS) targets.

Protocol 1: Broad Panel Radioligand Binding Assay

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Assay Execution: Submit the compound for screening against a broad panel of CNS targets (e.g., Eurofins SafetyScreen44 Panel). The compound is typically tested at a single high concentration (e.g., 10 µM) to identify significant interactions.

-

Data Analysis: Calculate the percent inhibition of radioligand binding for each target. Targets showing >50% inhibition are considered "hits" and are selected for further investigation.

Protocol 2: Concentration-Response Binding and Functional Assays

-

Binding Assays (Ki Determination): For each "hit" receptor, perform a saturation binding experiment.

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

-

Incubate cell membranes expressing the target receptor with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.

-

Measure bound radioactivity and calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

-

Functional Assays (Efficacy and Potency):

-

GPCRs (e.g., 5-HT1A, D2): Use transfected cell lines (e.g., CHO, HEK293) expressing the receptor of interest.

-

Agonist Mode: Stimulate the cells with increasing concentrations of the test compound and measure a downstream signal (e.g., inhibition of cAMP for Gi-coupled receptors, calcium flux for Gq-coupled receptors).

-

Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before stimulating with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced signal.

-

Data Analysis: Plot concentration-response curves and determine EC50 (potency) and Emax (efficacy) values.

-

Phase 2: In Vitro ADME and Toxicology

Objective: To assess the drug-like properties and potential safety liabilities of the compound.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

-

Incubation: Incubate the test compound (typically at 1 µM) with pooled HLM in the presence of NADPH (a necessary cofactor for metabolic enzymes) at 37°C.

-

Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

-

Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint). This provides an early indication of how quickly the drug may be metabolized in vivo.

Protocol 4: hERG Channel Inhibition Assay

-

Methodology: Use automated patch-clamp electrophysiology on cells stably expressing the hERG potassium channel.

-

Execution: Apply increasing concentrations of the test compound and measure the effect on the hERG current.

-

Analysis: Calculate the IC50 value. A low IC50 (<10 µM) is a red flag for potential cardiotoxicity.

Phase 3: In Vivo Characterization

Objective: To evaluate the compound's pharmacokinetics and pharmacodynamic effects in a living system.

Protocol 5: Rodent Pharmacokinetics (PK)

-

Dosing: Administer the compound to a cohort of mice or rats via both intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Analysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.

-

Parameter Calculation: Determine key PK parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Protocol 6: Rodent Behavioral Models (Predictive Efficacy)

The choice of behavioral model is dictated by the in vitro profile. If the compound shows a profile consistent with anxiolytic or antidepressant activity (e.g., 5-HT1A agonism), the following models are appropriate.

-

Elevated Plus Maze (EPM) for Anxiolytic Activity:

-

Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.[8]

-

Procedure: Dose rodents with the vehicle or test compound. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for 5 minutes.

-

Endpoint: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[9]

-

-

Forced Swim Test (FST) for Antidepressant Activity:

-

Apparatus: A cylinder filled with water from which the animal cannot escape.[10]

-

Procedure: Dose rodents with the vehicle or test compound. Place the animal in the water for a 6-minute session.

-

Endpoint: The primary measure is the duration of immobility. Antidepressant drugs are known to decrease the time spent immobile, suggesting an escape-oriented behavior.[8][10]

-

Conclusion

While this compound remains an uncharacterized molecule, its structural components strongly suggest a potential role as a modulator of central aminergic systems. The arylpiperazine motif positions it as a high-interest candidate for CNS activity, potentially as an anxiolytic, antidepressant, or atypical antipsychotic. The true pharmacological profile, however, can only be elucidated through rigorous, systematic experimental evaluation. The multi-phase workflow presented in this guide provides a robust and validated framework for such an investigation, enabling researchers to efficiently characterize novel chemical entities, identify promising therapeutic leads, and make data-driven decisions in the drug discovery process.

References

- Computational toxicology – The new frontier in predictive safety assessment. (2025, October 16). Vertex AI Search.

- KnowTox - Volkamer Lab. (2026, February 3). Volkamer Lab.

-

Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. (2025, October 20). Frontiers in Pharmacology. [Link]

-

Pharmacological profiling of novel psychoactive substances. (n.d.). ResearchGate. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI. [Link]

-

Artificial Intelligence for Toxicity Prediction in New Chemical Entities. (2024, September 26). Journal of Chemical and Pharmaceutical Research. [Link]

-

Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). International Journal of Molecular Sciences. [Link]

-

Arylpiperazines for Management of Benign Prostatic Hyperplasia: Design, Synthesis, Quantitative Structure−Activity Relationships, and Pharmacokinetic Studies. (2010, December 3). Journal of Medicinal Chemistry. [Link]

-

Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). PubMed. [Link]

-

Pharmacological evaluation of selected arylpiperazines with atypicalantipsychotic potential. (n.d.). ResearchGate. [Link]

-

Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. (n.d.). Neurofit. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022, October 20). Springer. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI. [Link]

-

Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. (n.d.). LJMU Research Online. [Link]

-

Systematic Review on Antidepressant Models. (2018, September 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

The age of anxiety: role of animal models of anxiolytic action in drug discovery. (n.d.). British Journal of Pharmacology. [Link]

-

Predictive toxicology today: the transition from biological knowledge to practicable models. (2016, July 7). Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Depression & Anxiety. (n.d.). Transpharmation. [Link]

-

Analysis of anxiolytic and anti-depressant potential of Bombyx mori in in vivo mouse mode. (2025, May 1). International Journal of Health Sciences. [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2021, May 14). University of Padua. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse. [Link]

-

Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. (2010, August 19). ACS Chemical Neuroscience. [Link]

-

MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (n.d.). PubMed. [Link]

-

Phenyl(m-tolyl)methanone. (n.d.). Oakwood Chemical. [Link]

Sources

- 1. Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 7. piperazin-1-yl(p-tolyl)methanone;CAS No.:111752-26-2 [chemshuttle.com]

- 8. Analysis of anxiolytic and anti-depressant potential of <i>Bombyx mori</i> in <i>in vivo</i> mouse mode - International Journal of Health Sciences [intjhs.org]

- 9. transpharmation.com [transpharmation.com]

- 10. globalresearchonline.net [globalresearchonline.net]

In Silico Profiling of Piperazin-1-yl-m-tolyl-methanone: A Computational Framework for Benzoylpiperazine Scaffolds

Executive Summary

Piperazin-1-yl-m-tolyl-methanone hydrochloride (also known as 1-(3-methylbenzoyl)piperazine HCl) represents a privileged scaffold in medicinal chemistry. Unlike its structural analog 1-benzylpiperazine (BZP), which possesses a flexible methylene linker, this molecule features a carbonyl linker. This amide functionality introduces planarity and significantly alters the electronic landscape, reducing the basicity of the proximal nitrogen and changing the pharmacophore profile.

This guide provides a rigorous, self-validating in silico framework for modeling this compound. It addresses the specific challenges of benzoylpiperazines, including tautomeric enumeration, salt stripping, and GPCR-targeted docking.

Part 1: Chemical Space & Ligand Preparation

The accuracy of any in silico model is strictly limited by the quality of the input structures. For Piperazin-1-yl-m-tolyl-methanone, the hydrochloride salt form must be computationally "washed" to model the bioactive species.

Structural Deconstruction & Protonation Logic

The molecule consists of a meta-tolyl ring connected to a piperazine ring via a carbonyl group.

-

Amide Nitrogen (N1): The nitrogen attached to the carbonyl is part of an amide bond. It is non-basic due to resonance delocalization of the lone pair into the carbonyl oxygen.

-

Distal Nitrogen (N4): The secondary amine at the distal end of the piperazine ring is basic (

). At physiological pH (7.4), this nitrogen is predominantly protonated (cationic).

Critical Protocol: Do not model the HCl counterion in docking simulations unless investigating solid-state crystal packing. For binding simulations, model the cationic species (protonated at N4) and the neutral species to account for potential deprotonation penalties upon burial in hydrophobic pockets.

Physicochemical Profile (Predicted)

Data synthesized from consensus cheminformatics models (SwissADME, RDKit).

| Property | Value | biological Implication |

| Molecular Weight | 204.27 g/mol (Free base) | High fragment-like efficiency; suitable for CNS penetration. |

| LogP (Consensus) | ~1.6 – 1.9 | Optimal lipophilicity for blood-brain barrier (BBB) permeation. |

| TPSA | ~32.6 Ų | Well below the 90 Ų threshold for CNS drugs. |

| H-Bond Donors | 1 (Distal NH) | Key interaction point for Asp/Glu residues in GPCRs. |

| H-Bond Acceptors | 2 (Carbonyl O, Distal N) | Amide oxygen often acts as a backbone acceptor. |

| Rotatable Bonds | 1 (Ar-CO bond) | Limited flexibility reduces entropic penalty upon binding. |

Ligand Preparation Workflow

The following Graphviz diagram outlines the decision tree for preparing this specific ligand for simulation.

Figure 1: Ligand preparation workflow emphasizing the differential treatment of the two nitrogen atoms.

Part 2: Target Identification & Homology Modeling

Benzoylpiperazines are "privileged structures" that frequently exhibit polypharmacology. Based on structural similarity to known ligands, the primary targets for this molecule are Class A GPCRs.

Target Hypothesis

-

Serotonin Receptors (5-HT): Specifically 5-HT1A and 5-HT2A. The aromatic ring mimics the indole/phenyl moiety of serotonin, while the protonated piperazine mimics the ethylamine side chain.

-

Histamine H3 Receptor: Benzoylpiperazines are classic scaffolds for H3 antagonists/inverse agonists.

-

Dopamine Receptors: Potential affinity for D2/D3 due to the aryl-piperazine motif.

Homology Modeling Strategy

If a crystal structure is unavailable for the specific receptor subtype of interest, use AlphaFold2 or Swiss-Model with the following constraints:

-

Template Selection: Choose a template bound to an antagonist (e.g., Risperidone-bound 5-HT2A, PDB ID: 6A93) to ensure the binding pocket is in an "open" conformation suitable for bulky ligands.

-

Loop Refinement: The extracellular loops (ECL2) often gate the binding site. Ensure ECL2 is relaxed using Prime (Schrödinger) or Modeller.

Part 3: Molecular Docking Protocol

This protocol uses a "Self-Validating" approach where a known ligand is redocked to establish the RMSD baseline before docking the target molecule.

The Protocol

Step 1: Grid Generation

-

Center: Define the grid box centroid using the Aspartate residue in TM3 (e.g., Asp3.32 in Ballesteros-Weinstein numbering). This residue is critical for anchoring the protonated nitrogen of the piperazine.

-

Size:

Å box to accommodate the meta-tolyl tail.

Step 2: Docking Parameters (Standard Precision)

-

Software: AutoDock Vina (Open Source) or Glide (Commercial).

-

Scoring Function: Use a function that penalizes desolvation of polar groups (amide carbonyl) if they do not form H-bonds.

-

Constraints: Apply a positional constraint (radius 1.5 Å) on the protonated amine interaction with Asp3.32. This forces the docking engine to respect the canonical GPCR binding mode.

Step 3: Validation (Redocking)

-

Extract the co-crystallized ligand from the PDB template.[1]

-

Dock it back into the generated grid.

-

Pass Criteria: RMSD between the docked pose and crystal pose must be

Å.

Interpretation of Binding Mode

In the predicted binding mode for Piperazin-1-yl-m-tolyl-methanone:

-

Ionic Lock: The protonated N4 forms a salt bridge with Asp3.32.

-

Hydrophobic Sandwich: The m-tolyl ring sits in a hydrophobic pocket formed by Phe/Trp residues in TM6/TM7 (often the "aromatic toggle switch").

-

H-Bonding: The carbonyl oxygen may accept a hydrogen bond from Ser/Thr residues on TM5.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to assess the stability of the complex and the persistence of the salt bridge.

Setup

-

Force Field: CHARMM36m (best for lipids/proteins) or OPLS4.

-

System: Embed the receptor-ligand complex in a POPC membrane bilayer. Solvate with TIP3P water. Neutralize with 0.15 M NaCl.

-

Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (5 ns) with restraints on protein backbone and ligand heavy atoms.

Production Run & Analysis

-

Duration: Minimum 50-100 ns.

-

Metric 1 (RMSD): Plot Ligand RMSD relative to the protein backbone. A stable binder should plateau (

Å deviation) after equilibration. -

Metric 2 (Contact Frequency): Calculate the percentage of simulation time the N4-Asp3.32 salt bridge exists.

-

Strong Binder:[2] > 80% occupancy.

-

Weak/Transient Binder: < 40% occupancy.

-

Part 5: Integrated Workflow Diagram

The following diagram summarizes the complete in silico pipeline, from structure to trajectory analysis.

Figure 2: Comprehensive computational pipeline for evaluating benzoylpiperazine derivatives.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences.

-

Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Piperazin-1-yl-m-tolyl-methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS 100940-01-0), a compound of interest in pharmaceutical research and development. Due to the absence of publicly available experimental spectra, this guide utilizes predicted data, supported by established spectroscopic principles and data from analogous structures, to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR profiles. This document is intended to serve as a valuable resource for the structural elucidation, characterization, and quality control of this and related piperazine derivatives.

Introduction

This compound is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry renowned for its presence in a wide array of therapeutic agents. The structural combination of a piperazine ring, a tolyl group, and a ketone functionality suggests its potential as an intermediate in the synthesis of novel pharmacologically active molecules. Accurate structural characterization is a cornerstone of drug development, ensuring the identity, purity, and stability of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor.

This guide provides a detailed examination of the predicted spectroscopic data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and are cross-referenced with data from structurally similar compounds to provide a scientifically sound analysis.

Chemical Structure and Properties

-

IUPAC Name: (3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride[1]

-

CAS Number: 100940-01-0[1]

-

Molecular Formula: C₁₂H₁₇ClN₂O[1]

-

Molecular Weight: 240.73 g/mol [1]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The hydrochloride salt form will lead to protonation of the secondary amine in the piperazine ring, resulting in a downfield shift of the adjacent protons and the appearance of an N-H proton signal.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 2H | N-H₂⁺ (piperazine) |

| ~7.3 - 7.5 | m | 4H | Aromatic-H |

| ~3.8 - 4.0 | t | 4H | -C(=O)N(CH₂-)₂ |

| ~3.2 - 3.4 | t | 4H | -CH₂NH₂⁺CH₂- |

| 2.41 | s | 3H | Ar-CH₃ |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Interpretation:

-

Aromatic Protons (~7.3 - 7.5 ppm): The four protons on the m-tolyl ring are expected to appear as a complex multiplet in this region. The exact splitting pattern will depend on the coupling constants between them.

-

Piperazine Protons (~3.2 - 4.0 ppm): Due to the amide linkage and the protonated nitrogen, the piperazine protons are expected to be deshielded and appear as two distinct triplets. The protons closer to the carbonyl group (-C(=O)N(CH₂-)₂) are predicted to be further downfield compared to those adjacent to the protonated nitrogen (-CH₂NH₂⁺CH₂-).

-

Methyl Protons (2.41 ppm): The methyl group on the tolyl ring is expected to appear as a singlet.

-

N-H Protons (~9.5 - 10.5 ppm): The two protons on the protonated nitrogen of the piperazine ring are expected to be broad and significantly downfield due to the positive charge and exchange with the solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (amide) |

| ~138 | Ar-C (ipso-CH₃) |

| ~135 | Ar-C (ipso-C=O) |

| ~128 - 132 | Ar-C |

| ~40 - 45 | Piperazine-C |

| ~21 | Ar-CH₃ |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Interpretation:

-

Carbonyl Carbon (~170 ppm): The amide carbonyl carbon is expected to resonate in this characteristic downfield region.

-

Aromatic Carbons (~128 - 138 ppm): The six aromatic carbons will appear in this range. The ipso-carbons (attached to the methyl and carbonyl groups) will have distinct chemical shifts from the protonated aromatic carbons.

-

Piperazine Carbons (~40 - 45 ppm): The four carbons of the piperazine ring are expected to be in this region. Due to the different substituents on the nitrogen atoms, two distinct signals may be observed.

-

Methyl Carbon (~21 ppm): The methyl carbon of the tolyl group will appear in the aliphatic region.

Experimental Protocol for NMR Analysis

Caption: A generalized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

Table 3: Predicted m/z values for major fragments

| m/z (amu) | Proposed Fragment Ion |

| 205.13 | [M+H]⁺ (protonated parent molecule, free base) |

| 119.05 | [m-tolyl-C=O]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

| 85.09 | [Piperazine ring fragment]⁺ |

Note: These are predicted m/z values for the free base form of the molecule, which is what is typically observed in the mass spectrometer after the loss of HCl.

Proposed Fragmentation Pathway

Caption: A proposed fragmentation pathway for Piperazin-1-yl-m-tolyl-methanone.

The primary fragmentation is expected to occur at the amide bond, leading to the formation of the m-tolyl-carbonyl cation (m/z 119.05) and a protonated piperazine fragment. The m-tolyl-carbonyl cation can further lose a molecule of carbon monoxide to form the tropylium ion (m/z 91.05), a common fragment for toluene derivatives.

Experimental Protocol for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the protonated molecular ion ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Functional Group |

| ~3000 - 3100 | Aromatic C-H stretch |

| ~2850 - 3000 | Aliphatic C-H stretch |

| ~2400 - 2700 | N-H stretch (amine salt) |

| ~1630 - 1660 | C=O stretch (amide) |

| ~1500 - 1600 | Aromatic C=C stretch |

| ~1200 - 1300 | C-N stretch |

Note: Predicted frequencies are approximate ranges.

Interpretation:

-

N-H Stretch (~2400 - 2700 cm⁻¹): The broad absorption in this region is characteristic of the N-H stretching vibration in an amine hydrochloride salt.

-

C=O Stretch (~1630 - 1660 cm⁻¹): A strong absorption band in this region is indicative of the amide carbonyl group. Conjugation with the aromatic ring typically lowers the frequency compared to a non-conjugated amide.

-

C-H Stretches (~2850 - 3100 cm⁻¹): The absorptions in this region correspond to the C-H stretching vibrations of the aromatic and aliphatic (piperazine and methyl) groups.

-

Aromatic C=C Stretch (~1500 - 1600 cm⁻¹): These bands are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-N Stretch (~1200 - 1300 cm⁻¹): The C-N stretching vibration of the amide and the piperazine ring will appear in this region.

Experimental Protocol for IR Analysis

Caption: A generalized workflow for FT-IR analysis using an ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their detailed interpretations and generalized experimental protocols, offer a valuable framework for researchers and scientists working with this compound. While predicted data serves as a strong foundation, it is recommended that experimental data be acquired for final confirmation of the structure and purity of any synthesized batch of this compound. The information contained herein should facilitate the identification, characterization, and quality control of this compound in a drug discovery and development setting.

References

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- Illinois State University. (2015). Infrared Spectroscopy. CDN.

- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.

- Gou, B., Gonzalez, F. J., & Idle, J. R. (2000). Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 2295-2298.

- Cody, R. B., & Dane, A. J. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(2), 107-113.

- DeRuiter, J., & Noggle, F. T. (1993). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Journal of the American Society for Mass Spectrometry, 4(10), 826-832.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- ChemTube3D. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts.

- BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin.

- ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.

- PubChem. (n.d.). Piperazine, hydrochloride (1:?).

- Yilmaz, F., & Menteşe, M. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(9), 941-948.

- Kumar, A., Sharma, S., & Kumar, R. (2019). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. World Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 834-855.

- Der Pharma Chemica. (2016). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 8(1), 223-231.

- Chemistry LibreTexts. (2023, August 29).

- Noggle, F. T., & DeRuiter, J. (2011). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. RSC Advances, 1(9), 1735-1746.

- NMRDB. (n.d.). Predict 13C carbon NMR spectra.

- Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.

- Nemečková, D., Imramovský, A., & Pejchal, V. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.

- Li, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

-

Padmashali, B., Mallikarjuna, S. M., & Chidananda, B. N. (2009). methanone. Molbank, 2009(4), M641.

- Thakran, S., et al. (2012). Synthesis and biological evaluation of some new 1-benzhydryl piperazine derivatives as antihistaminic and anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.213-217.

Sources

Methodological & Application

Technical Monograph: In Vitro Profiling of Piperazin-1-yl-m-tolyl-methanone Hydrochloride

Introduction

Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS: 100940-01-0), herein referred to as PMTM-HCl , is a piperazine-based privileged scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Structurally comprising a 3-methylbenzoyl group coupled to a piperazine ring, it serves as a critical pharmacophore in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D2/D3) receptors.

In the context of drug development, PMTM-HCl is rarely the final drug; rather, it is a high-value intermediate or fragment hit . Its secondary amine provides a vector for diversification, while the m-tolyl moiety offers lipophilic contacts often required for receptor binding pockets.

This Application Note provides rigorous in vitro assay protocols designed to characterize PMTM-HCl as a lead scaffold. The focus is on three critical pillars of early-stage optimization: Physicochemical Profiling , Metabolic Stability (focusing on benzylic oxidation) , and Cytotoxicity Screening .

Part 1: Compound Preparation & Handling

Before initiating biological assays, the salt form (HCl) must be managed to ensure accurate concentration in physiological buffers.

Solubilization Protocol

PMTM-HCl is a hydrochloride salt, conferring improved aqueous solubility compared to its free base. However, for consistent in vitro data, stock solutions should be prepared in DMSO to prevent precipitation upon dilution into assay media.

-

Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Target Concentration: 10 mM or 50 mM.

-

Storage: -20°C in amber glass vials (hygroscopic; protect from moisture).

Procedure:

-

Weigh accurately 2.40 mg of PMTM-HCl (MW: 240.73 g/mol ).

-

Add 1.00 mL of DMSO to achieve a 10 mM stock solution.

-

Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

-

QC Step: Verify concentration via UV-Vis absorbance at 254 nm (benzoyl chromophore) against a standard curve.

Part 2: Physicochemical Profiling

Understanding the solubility and ionization state is prerequisite to interpreting biological data. The piperazine nitrogen (N4) is basic (pKa ~8.5–9.0), meaning the compound is positively charged at physiological pH (7.4).

Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration limit of PMTM-HCl in PBS (pH 7.4) before precipitation occurs.

Materials:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

96-well clear flat-bottom plates.

-

Nephelometer or Plate Reader (Absorbance at 620 nm).

Protocol:

-

Preparation: Dispense 196 µL of PBS into plate wells.

-

Titration: Add 4 µL of PMTM-HCl DMSO stock (ranging from 1 mM to 50 mM) to achieve final concentrations of 20, 50, 100, 200, and 500 µM. (Final DMSO = 2%).

-

Incubation: Shake plate at 500 rpm for 2 hours at 25°C.

-

Read: Measure light scattering (Nephelometry) or Absorbance (620 nm).

-

Analysis: Plot Concentration vs. Absorbance. The inflection point indicates the Solubility Limit .

-

Acceptance Criteria: For a fragment scaffold, solubility >100 µM in PBS is required for reliable bioassays.

-

Part 3: Metabolic Stability (Microsomal Stability)

Scientific Rationale:

The 3-methyl group (m-tolyl) on PMTM-HCl is a primary site for metabolic liability. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can rapidly oxidize this benzylic carbon to an alcohol and subsequently to a carboxylic acid, drastically altering potency and permeability. This assay quantifies the Intrinsic Clearance (

Assay Workflow Visualization

Figure 1: Workflow for determining metabolic stability of PMTM-HCl in liver microsomes.

Detailed Protocol

Reagents:

-

Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

-

Stop Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Procedure:

-

Pre-Incubation: Prepare a master mix of Microsomes (0.5 mg/mL final) in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with PMTM-HCl (1 µM final). Pre-warm at 37°C for 5 min.

-

Initiation: Add NADPH solution to initiate the reaction.

-

Sampling: At

minutes, transfer 50 µL of reaction mixture into 150 µL of ice-cold Stop Solution. -

Processing: Centrifuge samples at 4,000 rpm for 20 minutes to pellet proteins.

-

Quantification: Inject supernatant into LC-MS/MS. Monitor the transition for PMTM (Parent) and potential hydroxylated metabolite (+16 Da).

Data Analysis:

Calculate the slope (

-

Interpretation: A

min suggests rapid benzylic oxidation. Medicinal chemistry strategy would involve replacing the methyl group with a chloro- or trifluoromethyl- group to block metabolism.

Part 4: In Vitro Cytotoxicity (MTT Assay)

Before using PMTM-HCl in cellular functional assays (e.g., GPCR signaling), its baseline cytotoxicity must be established to ensure observed effects are not due to cell death.

Cell Line: HEK293 (common host for GPCR transfection) or HepG2 (liver toxicity model).

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat cells with PMTM-HCl (0.1 µM to 100 µM, semi-log dilution). Include 10% DMSO (Positive Control) and Vehicle (Negative Control).

-

Duration: Incubate for 48 hours at 37°C, 5% CO2.

-

Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Read: Absorbance at 570 nm.

Result Interpretation:

-

Safe Window:

is generally acceptable for a fragment scaffold. -

If toxicity is observed < 10 µM, the piperazine ring may be causing phospholipidosis (common with cationic amphiphilic drugs).

Part 5: Data Summary & References

Summary of Key Parameters

| Parameter | Assay Type | Target Value (Lead Criteria) | Critical Liability Check |

| Solubility | Kinetic (PBS pH 7.4) | > 100 µM | Precipitation at neutral pH |

| Metabolic Stability | Liver Microsomes | Benzylic oxidation (Methyl group) | |

| Cytotoxicity | MTT (HEK293) | Cationic amphiphilic toxicity | |

| Permeability | PAMPA | Low CNS penetration |

References

-

PubChem. "this compound | C12H17ClN2O".[1] National Library of Medicine. [Link]

-

Mahmoud, M. M., et al. (2015).[2] "(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs".[2] Molecular Pharmacology, 87(2), 197-206.[2] [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Microsomal Stability protocols).

Sources

- 1. This compound | C12H17ClN2O | CID 2760447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Study Design for Piperazin-1-yl-m-tolyl-methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing a robust in-vivo study to evaluate the pharmacological and toxicological profile of Piperazin-1-yl-m-tolyl-methanone hydrochloride. Given the structural alerts within the piperazine class of compounds, which are known to interact with the central nervous system (CNS), this guide emphasizes a tiered approach.[1][2][3] The study design incorporates preliminary toxicological assessments, pharmacokinetic profiling, and behavioral assays to explore potential anxiolytic and antidepressant effects. The protocols detailed herein are grounded in established methodologies and regulatory guidelines to ensure data integrity and translatability.

Introduction and Scientific Rationale

Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, frequently targeting the central nervous system.[1][2][3] Many clinically successful drugs for treating anxiety, depression, and psychosis contain the piperazine moiety.[3] The title compound, this compound, shares structural similarities with molecules known to modulate serotonin and GABA receptors.[4][5][6] Therefore, a logical starting point for its in vivo characterization is to investigate its potential effects on anxiety- and depression-related behaviors.

This study design is predicated on a multi-faceted approach to generate a comprehensive preclinical data package. The initial phase focuses on establishing a safe dose range through acute toxicity studies. Subsequent pharmacokinetic (PK) investigations will elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for designing meaningful efficacy studies.[7][8][9] Finally, a battery of behavioral tests will be employed to assess the compound's potential as an anxiolytic or antidepressant agent.[10][11] Throughout this process, adherence to Good Laboratory Practice (GLP) principles and relevant regulatory guidelines is paramount to ensure the reliability and reproducibility of the findings.[12][13]

Pre-formulation and Compound Handling

Prior to in vivo administration, it is crucial to characterize the physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H17ClN2O | [14] |

| Molecular Weight | 240.73 g/mol | [14] |

| Appearance | Solid | [15] |

| Melting Point | 228 to 230°C | [15] |

| Purity | ≥98.0% | [15] |